molecular formula C8H17NS B1427230 3-(Ethylsulfanyl)cyclohexan-1-amine CAS No. 1340433-68-2

3-(Ethylsulfanyl)cyclohexan-1-amine

Cat. No.: B1427230
CAS No.: 1340433-68-2
M. Wt: 159.29 g/mol
InChI Key: VOKGEDJHMODUIZ-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)cyclohexan-1-amine is an organic compound with the molecular formula C8H17NS. It is characterized by a cyclohexane ring substituted with an ethylsulfanyl group and an amine group at the first position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclohexanone as the starting material.

  • Reaction Steps:

    • Reduction: Cyclohexanone is first reduced to cyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    • Sulfanyl Group Introduction: The cyclohexanol is then converted to the corresponding thiol using ethyl mercaptan (ethanethiol) in the presence of a strong acid catalyst.

    • Amination: Finally, the thiol group is converted to the amine group through amination reactions using ammonia or an amine source under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Amine and Thiol Derivatives: Resulting from reduction reactions.

  • Substitution Products: Various derivatives formed through nucleophilic substitution.

Scientific Research Applications

3-(Ethylsulfanyl)cyclohexan-1-amine has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme mechanisms and inhibition.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Ethylsulfanyl)cyclohexan-1-amine exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context of its application and the specific biological or chemical system it is interacting with.

Comparison with Similar Compounds

3-(Ethylsulfanyl)cyclohexan-1-amine is similar to other cyclohexan-1-amines and sulfanyl-containing compounds. its unique combination of the ethylsulfanyl group and the amine group sets it apart. Some similar compounds include:

  • Cyclohexan-1-amine: Lacks the ethylsulfanyl group.

  • 3-(Methylsulfanyl)cyclohexan-1-amine: Similar structure but with a methyl group instead of ethyl.

  • 4-(Ethylsulfanyl)cyclohexan-1-amine: Similar structure but with the ethylsulfanyl group at a different position on the ring.

These compounds may exhibit different chemical and biological properties due to variations in their structures.

Properties

IUPAC Name

3-ethylsulfanylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c1-2-10-8-5-3-4-7(9)6-8/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKGEDJHMODUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Ethylsulfanyl)cyclohexan-1-amine
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